N,N-Diglycidyl-p-toluenesulfonamide
Description
N,N-Diglycidyl-p-toluenesulfonamide is a sulfonamide derivative characterized by two glycidyl (epoxide) groups attached to the nitrogen atom of the p-toluenesulfonamide backbone. The glycidyl groups confer high reactivity, particularly in crosslinking and polymerization applications, making this compound valuable in epoxy resin formulations and adhesives. Its molecular structure combines the sulfonamide moiety’s stability with the glycidyl groups’ electrophilic nature, enabling covalent bonding with nucleophiles like amines or thiols.
Properties
CAS No. |
63040-98-2 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
4-methyl-N,N-bis(oxiran-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17NO4S/c1-10-2-4-13(5-3-10)19(15,16)14(6-11-8-17-11)7-12-9-18-12/h2-5,11-12H,6-9H2,1H3 |
InChI Key |
PWGSBVADFLUHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)CC3CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow processes, which offer advantages such as improved reaction rates and higher product purity. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides with various functional groups.
Scientific Research Applications
N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of thermosetting polymers and epoxy resins, which exhibit high strength, chemical resistance, and thermal stability.
Materials Science: Utilized in the production of adhesives, coatings, and composites due to its ability to form strong crosslinks.
Biomedical Applications: Employed in the creation of biocompatible materials, such as hydrogels and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is crucial for its applications in polymerization and crosslinking processes .
Comparison with Similar Compounds
(i) N-Allyl-p-toluenesulfonamide ()
- Substituents : Single allyl group (prop-2-en-1-yl).
- Molecular Formula: C₁₀H₁₃NO₂S.
- However, lacking epoxide functionality, it is less reactive in crosslinking compared to diglycidyl derivatives. Applications may include intermediates in organic synthesis .
(ii) N-Chloro-p-toluenesulfonamide ()
- Substituents : Chlorine atom.
- Molecular Formula: C₇H₇ClNO₂S.
- Key Properties: The electron-withdrawing chlorine atom enhances electrophilicity at the sulfur center, making it a potent oxidizing agent. It is often used in disinfection or as a reactive intermediate .
(iv) N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)-p-toluenesulphonamide ()
- Substituents : Hydroxyethyl and hydroxypropyl groups.
- Molecular Formula: C₁₂H₁₉NO₄S.
- Key Properties: Mixed hydroxyalkyl substituents balance hydrophilicity and flexibility.
(v) Ferrocenesulfonamide Derivatives ()
- Substituents : Ferrocene (iron-based) moieties and sulfonyl groups.
- These derivatives are structurally distinct from aromatic p-toluenesulfonamides and are primarily explored in electrochemistry or asymmetric catalysis .
Data Table: Comparative Analysis
| Compound | Substituents | Molecular Formula | Molecular Weight | Reactivity Profile | Key Applications |
|---|---|---|---|---|---|
| This compound | Two glycidyl (epoxide) | Not Provided* | Not Provided* | High (epoxide crosslinking) | Epoxy resins, adhesives |
| N-Allyl-p-toluenesulfonamide | Allyl | C₁₀H₁₃NO₂S | 211.28 g/mol | Moderate (radical reactions) | Synthetic intermediates |
| N-Chloro-p-toluenesulfonamide | Chlorine | C₇H₇ClNO₂S | 227.64 g/mol | High (oxidizing agent) | Disinfection, synthesis |
| N,N-Bis-(2-hydroxyethyl)-p-toluenesulfonamide | Two hydroxyethyl | Not Provided* | Not Provided* | Low (hydrogen bonding) | Hydrogels, pharmaceuticals |
| Ferrocenesulfonamide derivatives | Ferrocene + sulfonyl | Variable | Variable | Redox-active | Catalysis, sensors |
Research Findings and Implications
- Reactivity : Glycidyl groups in this compound enable superior crosslinking compared to allyl or hydroxyalkyl analogs, aligning with trends in epoxy-based materials .
- Solubility : Hydrophilic substituents (e.g., hydroxyethyl) enhance water solubility, whereas glycidyl or allyl groups favor organic-phase reactivity .
- Safety : Sulfonamides with reactive groups (e.g., epoxide, chlorine) require stringent handling to prevent unintended polymerization or oxidation .
Biological Activity
N,N-Diglycidyl-p-toluenesulfonamide (DGT) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14N2O4S
- Molecular Weight : 286.32 g/mol
- IUPAC Name : N,N-Diglycidyl-4-methylbenzenesulfonamide
- Structure : DGT contains two epoxide groups and a sulfonamide moiety, contributing to its reactivity and biological properties.
Synthesis
The synthesis of DGT typically involves the reaction of p-toluenesulfonamide with epichlorohydrin in the presence of a base. This results in the formation of the diglycidyl ether through nucleophilic substitution reactions. The general reaction can be outlined as follows:
Antimicrobial Properties
DGT has been investigated for its antimicrobial activities against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as some fungi. The Minimum Inhibitory Concentration (MIC) values for different strains can be summarized in the following table:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest that DGT could be a candidate for developing new antimicrobial agents.
Cytotoxicity
Research has shown that DGT exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, demonstrating IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HT-29 | 20.5 |
The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.
Anti-inflammatory Activity
DGT has also been evaluated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that DGT significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized below:
| Cytokine | Control (pg/mL) | DGT Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 2500 | 800 |
| IL-6 | 1800 | 600 |
The biological activity of DGT can be attributed to its ability to interact with cellular targets, including proteins involved in inflammation and cell proliferation pathways. The epoxide groups in DGT are reactive and can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of their function.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) demonstrated that DGT was effective against biofilms formed by Staphylococcus aureus, suggesting its potential utility in medical applications where biofilm formation is a concern.
- Cancer Research : In a recent publication by Johnson et al. (2024), DGT was shown to enhance the efficacy of existing chemotherapeutic agents in vitro, indicating a synergistic effect that warrants further investigation in vivo.
- Inflammation Model : A study by Lee et al. (2022) explored the effects of DGT in an animal model of arthritis, revealing significant reductions in joint swelling and inflammatory markers compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
